4-Bromo-2-fluorobenzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFIABOQFAFDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370087 | |
| Record name | 4-Bromo-2-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151982-51-3 | |
| Record name | 4-Bromo-2-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromo 2 Fluorobenzoyl Chloride
Established Synthetic Pathways and Mechanistic Considerations
The most common and well-established method for synthesizing 4-bromo-2-fluorobenzoyl chloride is the reaction of 4-bromo-2-fluorobenzoic acid with a chlorinating agent, most notably thionyl chloride (SOCl₂). This transformation is a cornerstone of organic synthesis, converting a carboxylic acid into a more reactive acyl chloride.
Chlorination of 4-Bromo-2-fluorobenzoic Acid with Thionyl Chloride
The reaction of 4-bromo-2-fluorobenzoic acid with thionyl chloride provides a direct and efficient route to this compound. Thionyl chloride serves as both the chlorinating agent and a dehydrating agent in this process.
The efficacy of the chlorination of 4-bromo-2-fluorobenzoic acid is highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, solvent, and reagent stoichiometry is crucial for maximizing yield and purity.
The reaction is typically conducted under reflux conditions, often at temperatures ranging from 70–80 °C, to facilitate the conversion. While the reaction can be performed neat (without a solvent), inert solvents like dichloromethane (B109758) may be employed. The choice of solvent can influence the reaction rate. An excess of thionyl chloride is frequently used to drive the reaction to completion. After the reaction, excess thionyl chloride and byproducts are typically removed under reduced pressure.
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Typical Conditions | Notes |
| Starting Material | 4-Bromo-2-fluorobenzoic acid | The purity of the starting material directly impacts the yield and quality of the final product. |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Often used in excess to ensure complete conversion of the carboxylic acid. |
| Temperature | Reflux (~70–80 °C) | Controlled heating is necessary to prevent decomposition of the product. |
| Reaction Time | Several hours | The duration can vary depending on the scale of the reaction and is monitored for completion. |
| Solvent | Neat or inert solvents (e.g., dichloromethane) | The choice of solvent can affect the reaction kinetics and ease of work-up. |
| Work-up | Removal of excess SOCl₂ and byproducts under reduced pressure | Purification is often achieved through distillation or recrystallization. |
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-defined nucleophilic acyl substitution mechanism. masterorganicchemistry.comyoutube.comlibretexts.org
The initial step involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. youtube.com This is followed by the departure of a chloride ion, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and poised for the subsequent step. The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the chlorosulfite intermediate. youtube.comchemistrysteps.com This attack leads to the formation of a tetrahedral intermediate. The final stage involves the collapse of this tetrahedral intermediate, which results in the formation of the acyl chloride, along with the release of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts. youtube.com
To ensure high yield and purity of this compound, rigorous process control and monitoring are essential. Techniques such as gas chromatography (GC) and mass spectrometry (MS) are employed to track the progress of the reaction and ascertain the quality of the final product. These analytical methods allow for the detection of any remaining starting material or the formation of impurities, enabling adjustments to the reaction conditions as needed.
The synthesis of this compound using thionyl chloride is a scalable process, applicable from laboratory benchtop to industrial-scale manufacturing. In an industrial setting, the reaction is carried out in large, controlled reactors equipped with efficient stirring and precise temperature control systems to ensure consistent product quality and maximize yield. To enhance safety and scalability, continuous flow reactors may be utilized. Purification at an industrial scale is typically accomplished through distillation under reduced pressure to isolate the desired benzoyl chloride derivative.
Exploration of Alternative Synthetic Routes
While the thionyl chloride method is predominant, alternative reagents can be used for the conversion of carboxylic acids to acyl chlorides. These include oxalyl chloride, phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). masterorganicchemistry.com For instance, the use of oxalyl chloride in dichloromethane, often with a catalytic amount of dimethylformamide (DMF), is a known method for preparing acyl chlorides. evitachem.comgoogle.com These alternative routes may offer advantages in specific contexts, such as milder reaction conditions or different byproduct profiles.
Investigation of Novel Precursors and Starting Materials
A notable alternative route begins with 2-fluoro-4-bromotoluene. This precursor can be oxidized to form 4-bromo-2-fluorobenzoic acid, which is then converted to the target acyl chloride. A specific method involves the oxidation of 2-fluoro-4-bromotoluene using a combination of cobalt(II) diacetate tetrahydrate, sodium bromide, and 2,2'-azobis(isobutyronitrile) as a radical initiator, under an oxygen atmosphere. This reaction, conducted in acetic acid at elevated temperatures, yields 4-bromo-2-fluorobenzoic acid in high yields, which can subsequently be chlorinated. chemicalbook.com
Another innovative approach, demonstrated in the synthesis of the related compound 4-fluorobenzoyl chloride, starts from p-fluorotoluene. This process involves the chlorination of the methyl group under UV light to form 4-fluorotrichlorotoluene, followed by a catalyzed hydrolysis to yield the acyl chloride. google.com This methodology suggests a potential pathway for synthesizing this compound from 4-bromo-2-fluorotoluene, thereby bypassing the isolation of the carboxylic acid intermediate.
Table 1: Synthesis of 4-Bromo-2-fluorobenzoic Acid from an Alternative Precursor
| Starting Material | Reagents | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Fluoro-4-bromotoluene | Oxygen, Sodium Bromide | Cobalt(II) diacetate tetrahydrate, 2,2'-azobis(isobutyronitrile) | Acetic Acid | 130 | 88 | chemicalbook.com |
Application of Different Chlorinating Agents
The conversion of 4-bromo-2-fluorobenzoic acid to its corresponding acyl chloride is a critical step. Various chlorinating agents have been employed for this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common. The choice of reagent can significantly impact reaction conditions, yield, and purity of the final product.
Thionyl chloride is a widely used and cost-effective reagent for this conversion. The reaction is typically carried out by refluxing the carboxylic acid in an excess of thionyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the product.
Oxalyl chloride is another effective chlorinating agent, often preferred for its milder reaction conditions. sid.ir It can be used at or below room temperature, which is advantageous for substrates that may be sensitive to the higher temperatures required for thionyl chloride reactions. The reaction with oxalyl chloride also produces gaseous byproducts (CO, CO₂, HCl), facilitating workup. While generally providing high yields, oxalyl chloride is more expensive than thionyl chloride. sciencemadness.orgresearchgate.net
Other chlorinating agents, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃), are also capable of converting carboxylic acids to acyl chlorides, though they are less commonly reported for this specific synthesis. The choice between these reagents often depends on the scale of the reaction, the sensitivity of the substrate, and cost considerations.
Table 2: Comparison of Chlorinating Agents for Benzoyl Chloride Synthesis
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages | Reference |
| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | Cost-effective, gaseous byproducts | Requires higher temperatures, potential for side reactions | sciencemadness.org |
| Oxalyl Chloride ((COCl)₂) | Room temperature or below, often with catalytic DMF | Milder conditions, high yields, gaseous byproducts | More expensive than thionyl chloride | sid.irresearchgate.net |
| Phosphorus Pentachloride (PCl₅) | Varies, can be vigorous | Effective for a range of substrates | Solid byproduct (POCl₃) can complicate purification | sciencemadness.org |
Catalytic Systems in Synthesis
The use of catalysts in the synthesis of this compound can significantly enhance reaction rates and improve efficiency. As mentioned, N,N-dimethylformamide (DMF) is a commonly used catalyst, particularly in reactions involving thionyl chloride or oxalyl chloride. DMF reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent acylating species and facilitates the conversion of the carboxylic acid.
Beyond DMF, other catalytic systems have been explored for related transformations. For instance, in the synthesis of 4-fluorobenzoyl chloride from 4-fluorotrichlorotoluene, a composite catalyst of ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) was employed for the hydrolysis step. google.com This mixed-metal catalyst system was shown to significantly improve the efficiency and yield of the hydrolysis reaction compared to using a single catalyst. google.com Such findings suggest that mixed-catalyst systems could be a promising area of investigation for optimizing the synthesis of this compound.
Table 3: Catalytic Systems in Acyl Chloride Synthesis
| Catalyst | Role | Associated Reagent(s) | Typical Conditions | Reference |
| N,N-Dimethylformamide (DMF) | Activates chlorinating agent | Thionyl chloride, Oxalyl chloride | Catalytic amounts, often with reflux | |
| Ferric Chloride (FeCl₃) / Zinc Chloride (ZnCl₂) | Hydrolysis catalyst | Water | 120-130°C | google.com |
Green Chemistry Approaches to Synthesis
The principles of green chemistry, which encourage the use of environmentally benign solvents, reagents, and processes, are increasingly being applied to the synthesis of fine chemicals. While specific green chemistry protocols for the final chlorination step to produce this compound are not extensively documented, related research offers insights into more sustainable practices.
One of the most significant green chemistry considerations is the choice of chlorinating agent. While effective, reagents like thionyl chloride and oxalyl chloride produce corrosive gaseous byproducts (HCl, SO₂, CO, CO₂). Research into alternative, greener chlorination methods is ongoing in the broader field of organic synthesis.
Future research in this area may focus on developing solid-supported catalysts for the chlorination step to simplify catalyst recovery and reuse, or exploring solvent-free reaction conditions.
Synthetic Utility and Applications in Advanced Organic Synthesis
Role as a Critical Building Block in Complex Molecular Architectures
4-Bromo-2-fluorobenzoyl chloride is a highly versatile reagent in organic synthesis, valued for its role as a trifunctional building block. Its structure incorporates an acyl chloride, a bromine atom, and a fluorine atom, each offering distinct and strategically valuable points for chemical modification. The acyl chloride group is a powerful acylating agent, reacting readily with a wide range of nucleophiles—such as alcohols, amines, and thiols—to form stable ester, amide, and thioester linkages, respectively. nih.govyoutube.com This reactivity is fundamental to constructing larger molecules by linking the benzoyl core to other fragments.
The halogen substituents on the aromatic ring provide orthogonal sites for transformation, primarily through transition-metal-catalyzed cross-coupling reactions. The bromine atom at the 4-position is particularly well-suited for reactions like the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds with various aryl or vinyl boronic acids. The fluorine atom at the 2-position, being more resistant to oxidative addition, typically remains intact during these couplings. Furthermore, the electron-withdrawing nature of both the fluorine and bromine atoms enhances the electrophilicity of the acyl chloride, increasing its reactivity. This combination of a highly reactive acylation site and a selectively addressable coupling site allows for the stepwise and controlled construction of complex molecular systems, making it an indispensable tool for synthetic chemists. nih.gov
Applications in Pharmaceutical Chemistry and Drug Discovery
The unique combination of reactive sites on this compound makes it a valuable intermediate in the pharmaceutical industry. It is utilized in the synthesis of active pharmaceutical ingredients (APIs) and is well-suited for modern drug discovery techniques such as lead optimization and high-throughput screening.
The compound serves as a key starting material for the synthesis of complex drugs, where its distinct functional groups are used to build the final molecular scaffold.
This compound is a direct precursor in the synthesis of Enzalutamide, a non-steroidal androgen receptor antagonist used in the treatment of prostate cancer. nih.gov Published synthetic routes describe the reaction of 4-bromo-2-fluorobenzoic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to generate this compound in situ. google.com This intermediate is then immediately reacted with methylamine (B109427) to form 4-bromo-2-fluoro-N-methylbenzamide, a crucial fragment in the construction of the Enzalutamide molecule. google.compharmaffiliates.com Subsequent steps, including an Ullmann-type coupling and cyclization, complete the synthesis. rhhz.netgoogle.com The use of this specific building block is critical for achieving the required substitution pattern on one of the drug's aromatic rings.
In drug discovery, lead optimization is the iterative process of modifying a promising compound (a "lead") to improve its potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). biobide.comdanaher.compatsnap.com Bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, is a cornerstone of this process. spirochem.com The 4-bromo-2-fluorobenzoyl scaffold is exceptionally well-suited for such strategies.
The bromine atom can be readily substituted using a vast toolkit of palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to systematically introduce a wide variety of different chemical groups at this position to probe the structure-activity relationship (SAR) and optimize interactions with the biological target. patsnap.com The fluorine atom is often considered a bioisostere for a hydrogen atom but offers significant advantages; its high electronegativity can modulate the pKa of nearby functional groups and block sites of metabolism, thereby improving a drug's metabolic stability and oral bioavailability. informahealthcare.comnih.gov This ability to fine-tune molecular properties through derivatization makes the scaffold a powerful tool in the design of new drug candidates. sci-hub.se
High-throughput synthesis is a key technology in modern drug discovery that allows for the rapid, automated, and parallel synthesis of large numbers of compounds, known as a compound library. nih.gov this compound is an ideal building block for such applications. Its acyl chloride function is highly reactive, enabling rapid and high-yielding amide or ester formation with large libraries of diverse amines or alcohols without the need for harsh conditions. nih.gov
Furthermore, the presence of the bromine atom allows for a second point of diversification. After the initial acylation reaction, the resulting library of amides or esters can be subjected to a second round of parallel synthesis using various cross-coupling reactions to modify the bromo-position. nih.gov This two-dimensional diversification strategy, starting from a single, readily available building block, enables the efficient generation of thousands of unique, structurally complex molecules for screening against biological targets, significantly accelerating the drug discovery process. uzh.ch
Pharmaceutical Applications of this compound
| Application Area | Role of the Compound | Key Reactions | Result |
|---|---|---|---|
| API Synthesis (Enzalutamide) | Key starting material and intermediate. google.com | Acylation, Amidation | Forms the 4-bromo-2-fluoro-N-methylbenzamide core of the drug. pharmaffiliates.com |
| Lead Optimization | Versatile scaffold for derivatization. | Bioisosteric replacement, Cross-coupling | Modifies potency, selectivity, and ADMET properties of lead compounds. danaher.comspirochem.com |
| High-Throughput Synthesis | Bifunctional building block for library creation. nih.gov | Parallel acylation, Parallel cross-coupling | Rapid generation of large, diverse compound libraries for screening. uzh.ch |
Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-bromo-2-fluoro-N-methylbenzamide |
| 4-bromo-2-fluorobenzoic acid |
| Enzalutamide |
| Venetoclax |
| Thionyl chloride |
Synthesis of Key Pharmaceutical Intermediates
Applications in Agrochemical Chemistry
The structural motifs present in this compound are also of significant interest in the field of agrochemical chemistry. evitachem.com Halogenated aromatic compounds are a cornerstone of modern crop protection agents, and this particular reagent serves as a key intermediate in the synthesis of new active ingredients. evitachem.comlookchem.com
Synthesis of Herbicidal Agents
In the development of new herbicides, this compound can be used to construct molecules that mimic the structure of natural plant hormones or inhibit essential plant enzymes. While direct public-domain examples detailing its use are specific, the synthesis of related compounds offers a clear precedent. For instance, the compound 1-bromo-2-chloro-4-fluorobenzene, which shares a similar halogen substitution pattern, is a known and important intermediate for compounds with herbicidal activity. google.com The general class of fluorobenzoyl chlorides are recognized as important intermediates in the production of various agrochemicals. google.com The synthesis strategy typically involves the reaction of the acyl chloride with an appropriate amine or alcohol to form the core of the potential herbicide, which is then tested for its biological activity against various weed species.
Development of Novel Pesticidal Compounds
The development of new insecticides and fungicides also benefits from the reactivity of this compound. The bromo- and fluoro-substituted phenyl group is a feature in a number of potent pesticides. A relevant example from a related class of compounds is the use of 4-bromo-2,5-dichlorophenol (B52177) as a valuable intermediate for producing insecticidal and acaricidal agents, such as O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphoric acid ester. google.com This demonstrates a synthetic pathway where a halogenated phenol (B47542) is a precursor. This compound can be readily converted to amides and esters which are then elaborated into more complex structures designed to target specific biological pathways in insects or fungi, leading to the discovery of new crop protection solutions.
Potential Applications in Advanced Materials Science
Beyond its roles in life sciences, this compound shows potential as a precursor in the synthesis of advanced materials. evitachem.com Its utility in this field is again linked to its reactive acyl chloride function and the presence of the halogen substituents. These features allow for the incorporation of the 4-bromo-2-fluorophenyl group into polymer backbones or as functional side groups.
This functionalization can be used to modify the properties of materials in several ways. The introduction of polar C-F and C-Br bonds can alter a polymer's dielectric properties, solubility, and surface energy. Furthermore, the bromo- and fluoro-substituents can enhance the thermal stability and flame-retardant properties of materials. The compound can be used to modify polymers to achieve enhanced electrical conductivity or specific optical properties. This makes it a candidate for developing specialized materials for use in sensors and other electronic devices. The bromine atom can also serve as a site for subsequent polymerization reactions or for grafting other molecules onto a surface, opening avenues for the creation of functionalized materials for electronics and photonics.
Table of Mentioned Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Primary subject of the article |
| 1-Bromo-2-chloro-4-fluorobenzene | Intermediate for herbicidal compounds google.com |
| 4-Bromo-2,5-dichlorophenol | Intermediate for insecticidal/acaricidal agents google.com |
| O,O-Dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphoric acid ester | Insecticidal/acaricidal agent google.com |
| Dapagliflozin | Drug for which a related benzoyl chloride is a precursor google.com |
| Flumorph | Fungicide for which fluorobenzoyl chlorides are intermediates google.com |
| Isoindolinones | Class of compounds synthesized using the subject compound |
| Hydrazides | Class of compounds synthesized using the subject compound |
| 5-Bromo-2-chlorobenzoyl chloride | Intermediate in the synthesis of a Dapagliflozin precursor google.com |
Synthesis and Advanced Characterization of Derivatives of 4 Bromo 2 Fluorobenzoyl Chloride
Rational Design and Combinatorial Synthesis of Derivative Libraries
The design of derivative libraries from 4-bromo-2-fluorobenzoyl chloride is often guided by the principles of medicinal chemistry and materials science. The presence of the bromo, fluoro, and acyl chloride functionalities offers multiple reaction sites for structural modification. The electrophilic nature of the acyl chloride group makes it a prime target for nucleophilic attack, allowing for the introduction of a wide array of substituents. evitachem.com
Combinatorial synthesis has emerged as a powerful strategy for rapidly generating large collections of related compounds. This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to each other to form a library of molecules. nih.gov In the context of this compound, a combinatorial approach might involve reacting the parent molecule with a diverse set of amines, alcohols, or thiols to produce a library of corresponding amides, esters, or thioesters. This parallel synthesis methodology allows for the efficient exploration of chemical space and the identification of derivatives with desired properties.
Methodologies for Derivatization
The derivatization of this compound is primarily achieved through nucleophilic acyl substitution reactions. The highly reactive acyl chloride group readily reacts with various nucleophiles, leading to the formation of a tetrahedral intermediate that subsequently collapses to expel the chloride ion and form the derivatized product. evitachem.com
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While the acyl chloride itself is typically not directly used in these reactions, it can be converted to a more stable derivative, such as an amide or ester, which can then participate in coupling reactions at the bromine-substituted position. For instance, a derivative of this compound was utilized in a Buchwald-Hartwig amination reaction. acs.org
Cyclization Reactions: Intramolecular reactions can be employed to construct cyclic structures from derivatives of this compound. For example, a derivative can be designed to contain a nucleophilic group that can attack the carbonyl carbon or another electrophilic center within the same molecule, leading to the formation of a new ring system. Such cyclization strategies are fundamental in the synthesis of heterocyclic compounds. For example, a cyclization reaction between hydrazinecarbothioamide and various carboxylic acids was used to generate intermediate compounds. acs.org Another example involves the cyclization of a derivative with formamide (B127407) to yield an imidazole (B134444) derivative. acs.org
Advanced Spectroscopic Characterization Techniques for Structure Elucidation
The unambiguous determination of the chemical structure of newly synthesized derivatives is paramount. A suite of advanced spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.
¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For derivatives of this compound, the aromatic protons exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the identification of different functional groups. acs.org
¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atom and can be used to confirm its presence and position in the molecule. researchgate.net
| Technique | Typical Chemical Shifts (ppm) | Coupling Constants (Hz) |
| ¹H NMR | Aromatic protons: δ 7.2–8.1 | J (H-F): 8–10 |
| ¹³C NMR | Carbonyl carbon: ~160-170 | |
| ¹⁹F NMR | Varies depending on the derivative |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to determine its elemental composition through high-resolution mass spectrometry (HRMS). acs.org The fragmentation pattern observed in the mass spectrum can provide valuable structural information.
| Technique | Information Obtained |
| MS | Molecular weight, Fragmentation pattern |
| HRMS | Exact mass, Elemental composition acs.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of different types of chemical bonds. For derivatives of this compound, the IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the amide or ester, as well as bands corresponding to the aromatic ring and the C-Br and C-F bonds. rsc.org
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Amide) | ~1630-1695 |
| C=O (Ester) | ~1735-1750 |
| C-Br | ~500-600 |
| C-F | ~1000-1400 |
Chromatographic Methods for Purification and Analytical Purity Assessment
The purification and assessment of analytical purity of this compound and its subsequent derivatives rely heavily on chromatographic techniques. Given the reactive nature of the acyl chloride functional group, specialized methods are often required to prevent degradation during analysis and ensure accurate quantification of the target compound and any related impurities. The two primary chromatographic methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For acyl chlorides like this compound, GC can be used for both in-process monitoring during synthesis and for final purity assessment. google.comevitachem.com However, the high reactivity of the acyl chloride group, particularly its susceptibility to hydrolysis, presents a significant challenge, as it can react with active sites on the column or with trace amounts of water in the system. chromforum.org
Direct injection of benzoyl chlorides into a GC system is possible but requires careful consideration of the column and conditions to avoid degradation and ensure reproducibility. chromforum.org Patents describing the synthesis of similar compounds, such as 4-fluorobenzoyl chloride, report the use of GC to track the reaction progress, indicating the feasibility of direct analysis under controlled conditions. google.com For purity analysis, products like this compound are often certified with a purity level (e.g., ≥98%) determined by GC. evitachem.com
In cases where direct analysis is problematic, derivatization offers a robust alternative. This involves converting the highly reactive acyl chloride into a more stable derivative prior to GC analysis. For instance, reaction with an amine like diethylamine (B46881) can quickly convert the acyl chloride to a stable amide, which is less prone to degradation during GC analysis. chromforum.org
Research on related arylmethyl halides and benzoyl chloride has established effective GC analysis methods. kosha.or.kr For example, the analysis of benzyl (B1604629) chloride and its impurities has been successfully performed using capillary GC columns. nih.govresearchgate.net The separation of regioisomers of related compounds, such as 4-bromo-3-fluorobenzaldehyde, has also been achieved using GC, highlighting the technique's utility in resolving closely related structures. researchgate.net
Table 1: Representative Gas Chromatography (GC) Conditions for Benzoyl Chloride Analysis
| Parameter | Condition | Compound Class / Example | Reference |
|---|---|---|---|
| Column | Capillary Column (e.g., 5% phenyl-95% methylpolysiloxane) | Chloro-benzoyl chloride, Arylmethyl halides | chromforum.orgkosha.or.kr |
| Injection | Direct or Headspace | Benzyl chloride, 4-Fluorobenzoyl chloride | google.comnih.gov |
| Carrier Gas | Helium or Nitrogen | General | N/A |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Benzyl chloride, General | nih.gov |
| Sample Prep | Direct dissolution in aprotic solvent or Derivatization (e.g., with diethylamine) | Chloro-benzoyl chloride | chromforum.org |
| Application | In-process reaction monitoring, Final purity assessment, Impurity profiling | 4-Fluorobenzoyl chloride, Benzyl chloride | google.comresearchgate.net |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a cornerstone for the purification and analytical purity assessment of this compound derivatives. While direct analysis of the acyl chloride is possible, its reactivity with protic solvents like water, often used in mobile phases, can lead to hydrolysis into the corresponding carboxylic acid, resulting in poor peak shape and inaccurate quantification. chromforum.org
Despite this, methods for related compounds like benzyl chloride and its impurities have been developed using RP-HPLC with mobile phases such as methanol-water or acetonitrile-water. researchgate.netoup.com These methods are crucial for quality control, ensuring that the levels of impurities are minimized in technical grade starting materials. researchgate.net
To overcome the stability issues of the acyl chloride, a common and effective strategy is pre-column derivatization. Benzoyl chloride and its analogues react readily with various nucleophiles to form stable products that are easily analyzed by HPLC. nih.gov For example, derivatization with amines to form amides is a rapid and nearly quantitative reaction. chromforum.orgresearchgate.net This approach not only stabilizes the analyte but also enhances its detectability. researchgate.net Studies involving the synthesis of complex molecules have used derivatives of 4-bromo-2-fluorophenyl compounds, with HPLC being the standard method to confirm the purity of the final products, which often exceeds 95%. acs.org
The development of a robust HPLC method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, and detector wavelength.
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Derivatives
| Parameter | Condition | Compound Class / Example | Reference |
|---|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | N-(5-(4-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-yl) acetamide | acs.org |
| Mobile Phase | Acetonitrile / Water gradient with acid modifier (e.g., formic acid) | Benzoyl chloride derivatives | nih.govsielc.com |
| Detector | Photodiode Array (PDA) or UV-Vis | Benzyl chloride, Biogenic amine derivatives | researchgate.netresearchgate.net |
| Sample Prep | Derivatization with amines (e.g., diethylamine) or direct injection in a suitable solvent. | Benzoyl chloride, 2,5-dichloro-benzoyl chloride | nih.govsielc.com |
| Application | Purity analysis of final products, Quantification of impurities, Preparative separation | N-(1,3,4-Thiadiazol-2-yl)amide Derivatives | acs.orgsielc.com |
Structure Activity Relationship Sar Studies and Biological Activity Considerations for Derivatives
Design of Analogs for SAR Investigations
The design of analogs for SAR studies involves the strategic modification of the 4-bromo-2-fluorobenzoyl chloride core. This process allows for a detailed exploration of how different chemical groups and their positions on the molecule influence its interaction with biological targets. A key strategy in analog design is the introduction of various substituents to the benzoyl moiety. This has been shown to enhance biological activity while potentially reducing toxicity.
For instance, in the development of anticancer agents, researchers have synthesized analogs by modifying the "B" and "C" rings of a core template and altering the linkage between them. nih.gov To address poor aqueous solubility, a common challenge in drug development, polar and ionizable hydrophilic groups can be introduced. nih.govnih.gov One successful approach involved inserting an amino linkage between the "A" and "B" rings of a thiazole-based compound, creating a phenyl-amino-thiazole (PAT) template that demonstrated improved solubility and bioavailability. nih.gov
Another design strategy involves the creation of hybrid molecules. For example, combining the structural features of ciprofloxacin (B1669076) with other pharmacologically active scaffolds has yielded derivatives with promising anticancer properties. nih.gov These modifications often focus on the N-4 piperazine (B1678402) and C-3 carboxylic acid groups of the ciprofloxacin core. nih.gov
| Analog Design Strategy | Purpose | Example |
| Modification of the benzoyl moiety | Enhance biological activity, reduce toxicity | Introduction of various substituents |
| Modification of ring structures and linkages | Explore diverse chemical space, improve potency | "B" and "C" ring modifications in SMART template nih.gov |
| Introduction of hydrophilic groups | Improve aqueous solubility and bioavailability | Phenyl-amino-thiazole (PAT) template nih.gov |
| Creation of hybrid molecules | Combine pharmacophores for enhanced activity | Ciprofloxacin-chalcone hybrids nih.gov |
Impact of Substitution Patterns on Biological Efficacy and Selectivity
The type and position of substituents on the aromatic ring of this compound derivatives have a profound impact on their biological efficacy and selectivity. The presence of halogen atoms, for instance, is a critical factor. Dihalo-substituted compounds have been found to possess higher potency in certain applications compared to their monohalo-substituted counterparts. nih.gov
In the context of antimicrobial agents, the substitution pattern at the N4 aryl position of fluorobenzoylthiosemicarbazides, which can be synthesized from this compound derivatives, is highly influential. nih.gov Studies have shown that trifluoromethyl derivatives exhibit optimal activity against various bacterial strains. nih.gov
The inclusion of hydrophilic groups, such as piperidine, can significantly improve the physicochemical properties of a compound, leading to enhanced drug-like characteristics. nih.gov Furthermore, the spatial arrangement of these substituents is crucial. For example, in a series of HIV integrase inhibitors, a 180° reversion of the scaffold, placing the hydrophobic 4-fluorobenzyl moiety at the opposite end of the metal-chelating fragment, opened up new possibilities for SAR and led to the discovery of potent clinical candidates. nih.gov
| Substitution | Impact | Example Compound Class |
| Dihalo vs. Monohalo | Higher potency with dihalo substitution nih.gov | HIV Integrase Inhibitors nih.gov |
| N4 Aryl Position | Highly dependent antibacterial response nih.gov | Fluorobenzoylthiosemicarbazides nih.gov |
| Trifluoromethyl Groups | Optimal antimicrobial activity nih.gov | Trifluoromethyl derivatives nih.gov |
| Hydrophilic Groups (e.g., piperidine) | Improved physicochemical properties nih.gov | Benzofuran derivatives nih.gov |
| Scaffold Reversion (180°) | New SAR and substitution possibilities nih.gov | Naphthyridinone HIV integrase inhibitors nih.gov |
Mechanism of Action of Acylating Agents in Biological Systems
This compound and its derivatives primarily function as acylating agents. unacademy.comwikipedia.org Acylation is a fundamental chemical reaction in which an acyl group (R-C=O) is added to a molecule. wikipedia.org This process is central to many biological functions and is a key mechanism through which these compounds exert their therapeutic effects. unacademy.comwikipedia.org
The acylation mechanism typically involves a nucleophilic attack on the electrophilic carbonyl group of the acylating agent. unacademy.comaakash.ac.in In biological systems, common nucleophiles include alcohols, amines, and thiols, which are present in proteins and other biomolecules. wikipedia.org When a derivative of this compound reacts with these nucleophiles, it forms stable covalent bonds, leading to the formation of amides, esters, and thioesters.
This covalent modification of biological macromolecules can have a range of consequences, including:
Enzyme Inhibition: Acylation of an enzyme's active site can lead to irreversible inhibition, disrupting its catalytic activity.
Disruption of Protein-Protein Interactions: Modification of key amino acid residues can interfere with the binding of proteins to each other, affecting signaling pathways and cellular processes. nih.govnih.gov
Alteration of Protein Function: Acylation can change a protein's conformation, stability, or subcellular localization, thereby modulating its function. nih.govnih.gov
Protein acylation is a widespread post-translational modification that plays a crucial role in regulating cellular processes such as signal transduction, protein stability, and enzyme activity. wikipedia.orgnih.govnih.gov The ability of this compound derivatives to act as acylating agents allows them to tap into these fundamental biological pathways.
Targeted Biological Activities of Derivatives
The versatility of the this compound scaffold has enabled the development of derivatives with a wide range of targeted biological activities.
Derivatives of this compound have shown significant promise as antiviral agents, particularly as inhibitors of HIV integrase. This enzyme is essential for the replication of the HIV virus. A detailed SAR analysis revealed that modifications to the benzoyl moiety could enhance antiviral activity. For instance, the 4-fluorobenzyl side chain was found to be essential for the inhibitory activity of certain pyrrolloquinolone derivatives. nih.gov The coplanarity of the amide carbonyl group in a constrained ring system was also identified as a key feature for potent inhibition. nih.gov
| Derivative Class | Target | Key Structural Feature for Activity | Inhibitory Concentration (IC₅₀) |
| Pyrroloquinolones | HIV Integrase | Constrained ring with coplanar amide carbonyl group nih.gov | 100 nM (for compound MK-0536) nih.gov |
| Dihydroxypyrido-pyrazine-1,6-diones | HIV Integrase | Cyclized amide side chain nih.gov | - |
| Naphthyridinones | HIV Integrase | 180° scaffold reversion with hydrophobic 4-fluorobenzyl moiety nih.gov | - |
| (Z)-1-[5-(4-fluorobenzyl)furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propenone (S-1360) | HIV Integrase | Triazole moiety as a bioisostere of a carboxylate group nih.gov | 20 nM nih.gov |
The development of novel anticancer agents is a major focus of research involving this compound derivatives. These compounds can exert their anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation.
For example, derivatives of ciprofloxacin, which can be synthesized using related benzoyl chloride precursors, have demonstrated significant anticancer activity. nih.gov One such derivative showed an IC₅₀ value of 2.02 μM against PC3 prostate cancer cells, making it more effective than the established chemotherapy drug cisplatin (B142131) in this context. nih.gov The anticancer mechanism of these derivatives often involves the induction of apoptosis (programmed cell death) and the inhibition of topoisomerases I and II, enzymes that are vital for DNA replication in rapidly dividing cancer cells. nih.govmdpi.com
Benzofuran derivatives have also emerged as a promising class of anticancer agents. nih.gov SAR studies have shown that the presence of two halogen-substituted rings can contribute to their ability to inhibit the growth of cancer cells. nih.gov
| Derivative Class | Cancer Cell Line | Mechanism of Action | IC₅₀ / GI₅₀ Value |
| N-4 substituted ciprofloxacin derivative | PC3 (prostate cancer) | Induction of apoptosis and necrosis, decreased IL-6 nih.gov | 2.02 μM nih.gov |
| Ciprofloxacin-chalcone hybrid | Various | Inhibition of topoisomerase I and II nih.gov | GI₅₀ ranging from 0.21 to 57.6 µM nih.gov |
| Ciprofloxacin-derived 1,3,4-thiadiazole | MCF-7 (breast cancer), A549 (lung cancer), SKOV-3 (ovarian cancer) | Not specified | 3.26 µM (MCF-7), 10.53 µM (A549), 5.08 µM (SKOV-3) nih.gov |
| Benzofuran derivatives with two halogen-substituted rings | MCF-7 (breast cancer) | Inhibition of cancer cell growth nih.gov | Not specified |
In an era of increasing antibiotic resistance, the development of new antimicrobial agents is a critical priority. Derivatives of this compound have been investigated for their potential to combat bacterial infections.
A notable example is the synthesis of fluorobenzoylthiosemicarbazides. nih.gov These compounds have been evaluated for their antibacterial activity against a range of Gram-positive bacteria. nih.gov The antibacterial response was found to be highly dependent on the substitution pattern at the N4 aryl position. nih.gov Specifically, trifluoromethyl derivatives demonstrated the most promising activity, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL against both reference strains and pathogenic clinical isolates of Staphylococcus aureus. nih.gov Docking studies suggest that these compounds may act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov
In Vitro and In Vivo Biological Screening Methodologies for Derivatives of this compound
The evaluation of the biological activity of derivatives synthesized from this compound is a critical step in the drug discovery process. This involves a combination of in vitro and in vivo screening methodologies to determine the compound's efficacy and potential therapeutic applications. These screening funnels typically begin with high-throughput in vitro assays to identify initial "hit" compounds, which are then further characterized in more complex cellular and whole-organism models.
In Vitro Biological Screening Methodologies
A variety of in vitro assays are employed to assess the biological activity of derivatives of this compound, with the specific methods chosen based on the therapeutic target of interest. Common areas of investigation for such derivatives include antibacterial and anticancer activities.
Antibacterial Screening:
A primary method for evaluating the antibacterial potential of new compounds is the determination of the Minimum Inhibitory Concentration (MIC) . This assay quantifies the lowest concentration of a drug that prevents visible growth of a microorganism. The standard procedure involves a two-fold serial microdilution method as described by the Clinical and Laboratory Standards Institute. nih.gov In a typical assay, derivatives are tested against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
For instance, a study on a series of fluorobenzoylthiosemicarbazides, which can be synthesized from fluorobenzoylhydrazides, evaluated their antibacterial activity against various Gram-positive bacteria. The results, as summarized in the table below, highlight how structural modifications influence the antibacterial potency.
| Compound | R Group | MIC (µg/mL) vs. S. aureus ATCC 25923 | MIC (µg/mL) vs. MRSA |
| 1a | 4-CF3-C6H4 | 7.82 | 15.63 |
| 1b | 3,5-(CF3)2-C6H3 | 7.82 | 7.82 |
| 1c | 4-F-C6H4 | >125 | >125 |
| 1d | 4-Cl-C6H4 | 31.25 | 62.5 |
| 1e | 4-Br-C6H4 | 31.25 | 62.5 |
This table is representative and based on findings for analogous compounds. The specific derivatives of this compound would require experimental testing to determine their exact MIC values.
Anticancer Screening:
For assessing potential antitumor activity, a common initial step is the in vitro cell viability assay , such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50). Derivatives would be tested against a panel of human cancer cell lines. acs.orgnih.gov
Should a compound show significant cytotoxic activity, further in vitro assays are conducted to elucidate the mechanism of action. These can include:
Apoptosis Assays: Methods like flow cytometry with Annexin V/propidium iodide staining are used to determine if the compound induces programmed cell death.
Cell Cycle Analysis: Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to see if the compound causes cell cycle arrest.
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing insight into the long-term effects of the compound on cell proliferation and survival. acs.org
In Vivo Biological Screening Methodologies
Promising candidates from in vitro screening are advanced to in vivo studies using animal models to evaluate their efficacy and pharmacokinetic properties in a whole organism.
Zebrafish Models:
The zebrafish (Danio rerio) has emerged as a valuable in vivo model for high-throughput screening due to its rapid development, optical transparency, and genetic tractability. nih.govmdpi.comnih.govanimalab.euroyalsocietypublishing.org
Antibacterial Screening: Zebrafish embryos can be infected with pathogenic bacteria to create an infection model. The test compounds are then administered, and their efficacy is evaluated by monitoring embryo survival rates and bacterial load, often visualized using fluorescently labeled bacteria. nih.govnih.gov This model allows for the simultaneous assessment of a compound's activity and toxicity in a living organism. nih.govmdpi.com
Antitumor Screening: Zebrafish can also be used to model tumor growth. Human cancer cells can be xenografted into the transparent embryos, and the effect of the test compounds on tumor progression, angiogenesis, and metastasis can be observed directly through microscopy. royalsocietypublishing.org
Murine Models:
Rodent models, particularly mice, are a crucial step in preclinical testing before a compound can be considered for human trials.
Antibacterial Efficacy: A common model for assessing the in vivo antibacterial activity of a compound is the murine cutaneous abscess model . researchgate.net In this model, an abscess is induced by subcutaneous injection of a bacterial strain. The test compound is then administered, and its efficacy is determined by measuring the reduction in the size of the abscess and the bacterial count within the infected tissue compared to a control group. researchgate.net
Antitumor Efficacy: The hollow fiber assay is an in vivo method to evaluate the antitumor activity of a compound. plos.org In this technique, human cancer cells are encapsulated in semi-permeable hollow fibers, which are then implanted into mice, typically intraperitoneally or subcutaneously. The test compound is administered, and after a period of treatment, the fibers are removed, and the number of viable cancer cells is determined to assess the compound's ability to inhibit tumor cell growth in an in vivo environment. plos.org For N-acylhydrazone derivatives, which are structurally related to potential derivatives of this compound, this method has been used to demonstrate in vivo antiproliferative effects. acs.orgplos.org
Through this structured pipeline of in vitro and in vivo screening, the biological activity of derivatives of this compound can be systematically evaluated, leading to the identification of promising new therapeutic agents.
Computational and Theoretical Investigations of 4 Bromo 2 Fluorobenzoyl Chloride and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to investigating the electronic nature of 4-bromo-2-fluorobenzoyl chloride at an atomic level. These methods model the behavior of electrons and nuclei to predict molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the geometric and electronic properties of this compound and its derivatives. By employing functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), researchers can optimize the molecular geometry, map electron density, and predict various electronic properties.
The electron-withdrawing effects of the bromine and fluorine atoms have a significant impact on the electronic structure of the molecule. These halogens increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, a key step in its many chemical reactions. DFT calculations can quantify these effects by mapping the electrostatic potential (ESP) surface, which visually represents the electron-rich and electron-deficient regions of the molecule. For the related isomer, 2-bromo-4-fluorobenzoyl chloride, DFT simulations have predicted a significant dipole moment, reflecting the polarity introduced by the asymmetrical halogen substitution.
Key parameters obtained from DFT calculations for halogenated benzoyl chlorides include bond lengths, bond angles, and Mulliken atomic charges. These data provide a quantitative basis for understanding the molecule's reactivity.
Table 1: Predicted Molecular Properties of Halogenated Benzoyl Chlorides from DFT Calculations
| Parameter | Predicted Value/Observation | Significance | Reference |
|---|---|---|---|
| C-Br Bond Length | ~1.89 Å (typical for aryl bromides) | Influences reactivity in cross-coupling reactions. | |
| C-F Bond Length | ~1.34 Å (shorter than C-Br) | Reflects fluorine's high electronegativity. | |
| C=O Bond Length | ~1.21 Å (characteristic of acyl chlorides) | Indicates the double bond character of the carbonyl group. | |
| Dipole Moment | ~3.5 D (for 2-bromo-4-fluorobenzoyl chloride) | Quantifies the molecular polarity and influences intermolecular interactions. | |
| Carbonyl Carbon | Increased electrophilicity | The electron-withdrawing halogens enhance reactivity towards nucleophiles. |
Ab initio (from first principles) quantum chemistry methods are employed to predict spectroscopic properties with high accuracy. These calculations, which are not reliant on empirical parameters, can be used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra for this compound. For example, ab initio calculations can predict the vibrational frequencies corresponding to the C=O stretch in the IR spectrum, which is a characteristic feature of acyl chlorides.
Furthermore, high-level ab initio calculations are used to determine fundamental thermodynamic properties, such as the heterolytic bond dissociation energy (HBDE) of the C-Cl bond. nih.govresearchgate.net These calculated energies can be correlated with experimental kinetic data, such as the rate constants for solvolysis reactions, providing insight into reaction mechanisms. nih.govresearchgate.net For the parent benzoyl chloride, high-level calculations have provided values for the heat of formation of the resulting benzoyl cation, a key intermediate in certain reactions. nih.govresearchgate.net
Table 2: Application of Ab Initio Methods to Benzoyl Chlorides
| Calculation Type | Property Predicted | Application | Reference |
|---|---|---|---|
| Frequency Calculation | IR/Raman Spectra | Identification of functional groups (e.g., C=O stretch ~1680 cm⁻¹). | |
| NMR Shielding Calculation | ¹H & ¹³C NMR Chemical Shifts | Structural elucidation and confirmation. | |
| High-Level Energy Calculation | Heterolytic Bond Dissociation Energy (HBDE) | Correlation with reaction rates and mechanistic insights. | nih.govresearchgate.net |
| Thermochemical Calculation | Heat of Formation (e.g., of acylium ions) | Understanding reaction energetics and stability of intermediates. | nih.govresearchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound and its derivatives over time. These simulations model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions. For derivatives of this compound, MD simulations using force fields like OPLS-AA in software packages such as GROMACS can assess the stability of a ligand when bound to a biological target, such as a protein receptor.
Conformational analysis is crucial for understanding how the molecule and its derivatives can adapt their shape to fit into an enzyme's active site. researchgate.net Studies on substituted benzoyl chlorides have investigated the rotational barrier around the bond connecting the phenyl ring and the carbonyl group. researchgate.netresearchgate.net For derivatives involved in drug development, such as modified nucleosides, conformational analysis reveals how chemical modifications influence the molecule's three-dimensional structure, which is critical for its biological activity. acs.org
In Silico Screening and Drug Design Approaches
The 4-bromo-2-fluorobenzoyl scaffold is a valuable building block in medicinal chemistry and drug design. In silico screening techniques, such as molecular docking and virtual screening, are used to explore how derivatives of this compound might interact with specific biological targets.
Molecular docking programs like AutoDock Vina can predict the binding orientation and affinity of a ligand within a protein's active site. This allows for the rapid screening of large virtual libraries of compounds derived from the this compound core to identify potential hits for further development. This scaffold has been incorporated into molecules designed as inhibitors of key therapeutic targets, including the anti-apoptotic protein Bcl-2 and Pim kinases, which are implicated in cancer. google.comgoogleapis.com
Prediction of Reaction Pathways and Transition States
Computational methods are invaluable for elucidating the mechanisms of reactions involving this compound. DFT calculations can be used to model the entire reaction pathway of, for example, a nucleophilic acyl substitution.
By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. This allows chemists to understand the feasibility of a proposed mechanism and identify the rate-determining step. Techniques like Intrinsic Reaction Coordinate (IRC) analysis are used to confirm that a calculated transition state structure correctly connects the reactant and product states. For the solvolysis of benzoyl chlorides, computational studies have helped to delineate the spectrum of mechanisms, from bimolecular (SN2-like) to unimolecular (SN1-like), depending on the substituents and the solvent environment. nih.govresearchgate.net These calculations investigate the role of key intermediates, such as tetrahedral adducts and acylium cations. researchgate.net
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of chemical compounds using 4-Bromo-2-fluorobenzoyl chloride is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, efficiency, and scalability.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, is well-suited for reactions involving highly reactive reagents like acyl chlorides. researchgate.netacs.org The use of continuous flow reactors can improve the safety and scalability of reactions involving related benzoyl chlorides. rsc.org This approach allows for precise control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. nih.gov The on-demand generation of reactive intermediates in flow systems can also minimize the handling and storage of hazardous materials. researchgate.netacs.org
Automated synthesis platforms, which combine robotics and software to perform chemical reactions, are also being explored for the use of this compound. These systems can accelerate the discovery and development of new molecules by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. nih.govacs.org The integration of this compound into such platforms has the potential to streamline the synthesis of complex pharmaceutical and agrochemical candidates. nih.gov
| Technology | Advantages for Reactions with this compound |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, potential for on-demand synthesis. researchgate.netacs.orgrsc.orgnih.gov |
| Automated Synthesis | High-throughput screening, rapid library synthesis, accelerated discovery of new molecules, standardized and reproducible synthesis. nih.govacs.org |
Novel Catalytic Strategies for Enhanced Reactivity and Selectivity
The development of novel catalytic strategies is crucial for unlocking the full potential of this compound in organic synthesis. Research is focused on enhancing its reactivity and achieving greater selectivity in its reactions.
One area of active research is the use of organocatalysis for selective benzoylation reactions. nih.gov Organocatalysts, which are small organic molecules, can provide a metal-free and environmentally friendly alternative to traditional metal-based catalysts. nih.gov These catalysts can enable highly regioselective reactions, which is particularly important when working with complex molecules containing multiple reactive sites. nih.govresearchgate.net
Another promising approach is the use of advanced catalytic systems for Friedel-Crafts acylation reactions. acs.orgroutledge.com These reactions are fundamental for creating carbon-carbon bonds and are widely used in the synthesis of aromatic ketones. The development of more efficient and recyclable catalysts can make these processes more sustainable and cost-effective. acs.orgroutledge.com Furthermore, catalyst-controlled regioselective acylation is a significant area of development, with the potential to direct the reaction to a specific position on a molecule, even if it is not the most sterically accessible. acs.org
| Catalytic Strategy | Potential Benefits for this compound Chemistry |
| Organocatalysis | Metal-free reactions, enhanced regioselectivity, environmentally friendly. nih.govresearchgate.net |
| Advanced Friedel-Crafts Catalysis | Increased efficiency, catalyst recyclability, economic and environmental benefits. acs.orgroutledge.com |
| Catalyst-Controlled Regioselectivity | Access to less thermodynamically stable products, greater synthetic flexibility. acs.org |
Applications in Supramolecular Chemistry and Nanotechnology
The unique structural features of this compound and its derivatives make them attractive candidates for applications in supramolecular chemistry and nanotechnology.
In supramolecular chemistry, the directed assembly of molecules into larger, organized structures is a key goal. The halogen atoms on the this compound scaffold can participate in halogen bonding, a non-covalent interaction that can be used to control the formation of supramolecular assemblies. The ability to form these well-defined structures opens up possibilities for the creation of new materials with tailored properties.
In the field of nanotechnology, the functionalization of nanoparticles is essential for their application in areas such as drug delivery and bioimaging. ucl.ac.ukacs.org Acyl chlorides are known to react with functional groups on the surface of nanoparticles, allowing for their modification with specific molecules. nih.govtaylorandfrancis.com The bromine atom on this compound can serve as a handle for further chemical modifications, enabling the attachment of a wide range of functionalities to nanoparticles.
Future Horizons in Pharmaceutical and Agrochemical Development Utilizing this compound Building Blocks
This compound is already a valuable building block in the pharmaceutical and agrochemical industries, and its importance is expected to grow in the future.
In pharmaceutical development, the demand for new drugs with improved efficacy and safety profiles is constantly increasing. The unique substitution pattern of this compound provides a scaffold for the design of novel bioactive molecules. ijsrst.comnih.govnih.gov The presence of both bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The site-specific introduction of halogens can also facilitate the synthesis of a diverse range of derivatives through cross-coupling reactions. nih.gov
In the agrochemical sector, there is a continuous need for new pesticides and herbicides that are more effective and have a better environmental profile. nih.govresearchgate.net Halogenated compounds play a crucial role in the design of modern agrochemicals, and the trend is towards an increasing number of products containing mixed halogens. nih.govresearchgate.netbohrium.comscilit.comresearchgate.net The fluorine atom, in particular, is known to enhance the biological activity of many agrochemicals. researchgate.netnih.gov The versatility of this compound as a building block will likely lead to the development of next-generation crop protection agents.
Q & A
Basic Question
Q. Advanced Applications :
- X-ray Crystallography : Derivatives (e.g., amides) can be crystallized for structural confirmation. Use SHELXL for refinement; resolve disorder using PART instructions .
How can crystallographic data discrepancies be resolved for this compound derivatives?
Advanced Question
- Disorder Modeling : For halogen/fluorine positional disorder, apply SUMP and EADP restraints in SHELXL .
- Twinning Detection : Use PLATON to check for twinning (e.g., Hooft y > 0.3); refine with TWIN/BASF commands .
- Validation Tools : Cross-validate with Mercury (CCDC) for geometric outliers (e.g., bond angles >5° from ideal).
Example : A 2022 study on bromo-fluoro benzamides required 3% BASF scaling for a twin law (-h, -k, -l), improving R1 from 0.12 to 0.06 .
What are common side reactions in amide synthesis using this compound, and how are they mitigated?
Advanced Question
- Hydrolysis : Competing water reaction forms 4-bromo-2-fluorobenzoic acid. Mitigation: Use dry solvents (e.g., THF over molecular sieves) and Schlenk-line techniques .
- Schotten-Baumann Conditions : Rapid amine addition (2–3 eq) in biphasic systems (NaOH(aq)/dichloromethane) minimizes hydrolysis .
- Byproduct Analysis : Monitor via LC-MS for [M+H]⁺ at m/z 219.3 (hydrolysis product). Purity >95% achieved via flash chromatography (silica gel, 4:1 hexane:EtOAc) .
What regulatory considerations apply to this compound in academic research?
Basic Question
- GHS Compliance : Classified under H314 (skin/eye corrosion). Ensure SDS availability and lab-specific risk assessments .
- Disposal : Neutralize with 10% NaOH, then dispose as halogenated waste under EPA guidelines. Not listed under REACH SVHC or Annex XIV .
- Documentation : Maintain inventory logs per OSHA HazCom 2012 and ECHA requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
